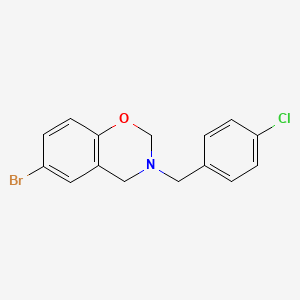![molecular formula C23H26N2O6S B11502936 N-[4-(5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-b]pyrrol-1-yl)-2,5-diethoxyphenyl]benzamide](/img/structure/B11502936.png)
N-[4-(5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-b]pyrrol-1-yl)-2,5-diethoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a fused thieno[3,4-b]pyrrole ring system, which contributes to its unique properties.
- This compound has garnered interest due to its potential applications in various fields.
N-[4-(5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-b]pyrrol-1-yl)-2,5-diethoxyphenyl]benzamide: is a chemical compound with the molecular formula and an average mass of approximately 458.5 Da.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep processes involving cyclization, amidation, and esterification reactions.
Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: Industrial-scale production methods may involve modifications of existing synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as amides, esters, or substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including enzyme inhibition or receptor binding.
Medicine: Under study for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: May find use in materials science or as intermediates for pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C23H26N2O6S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2,5-diethoxy-4-(2,5,5-trioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H26N2O6S/c1-3-30-20-12-18(25-19-14-32(28,29)13-16(19)10-22(25)26)21(31-4-2)11-17(20)24-23(27)15-8-6-5-7-9-15/h5-9,11-12,16,19H,3-4,10,13-14H2,1-2H3,(H,24,27) |
InChI Key |
FUKQHJMXLMLBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3C4CS(=O)(=O)CC4CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B11502859.png)
![(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B11502863.png)
![N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11502880.png)
![6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11502882.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11502887.png)
cyanamide](/img/structure/B11502895.png)
![3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11502897.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11502904.png)

![Tetrahydropyrazolo[1,2-a][1,2,4]triazole-1-thione, 2-(4-methoxyphenyl)-3-p-tolyl-](/img/structure/B11502916.png)
![N-(2,4-difluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11502924.png)
![8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11502930.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]phenol](/img/structure/B11502938.png)
![(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11502960.png)
